molecular formula C8H8Cl2FN3O B11767106 4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine

4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine

Cat. No.: B11767106
M. Wt: 252.07 g/mol
InChI Key: ALVUPDSMBZYQSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine is a chemical compound with the molecular formula C8H8Cl2FN3O and a molecular weight of 252.07 g/mol . This compound is characterized by the presence of a morpholine ring attached to a pyrimidine ring that is substituted with chlorine and fluorine atoms. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine typically involves the reaction of 4,6-dichloro-5-fluoropyrimidine with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction . The reaction mixture is heated to a specific temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The product is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted pyrimidine derivative, while hydrolysis would yield the corresponding pyrimidine and morpholine derivatives .

Scientific Research Applications

4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,6-Dichloropyrimidin-2-yl)morpholine
  • 4-(4,6-Difluoropyrimidin-2-yl)morpholine
  • 4-(4-Chloro-6-fluoropyrimidin-2-yl)morpholine

Uniqueness

4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine is unique due to the presence of both chlorine and fluorine substituents on the pyrimidine ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and specific binding affinity to molecular targets, making it valuable for various research applications .

Biological Activity

4-(4,6-Dichloro-5-fluoropyrimidin-2-yl)morpholine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. Its unique structure, characterized by a pyrimidine ring with dichloro and fluorine substitutions along with a morpholine moiety, suggests various mechanisms of action that could be harnessed in drug development, particularly in antifungal and anticancer therapies.

  • Molecular Formula : C₈H₉Cl₂FN₃O
  • Molecular Weight : 234.08 g/mol
  • Appearance : White to almost white powder
  • Solubility : Soluble in organic solvents like toluene

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. Research indicates that this compound may inhibit key enzymes involved in cellular processes, leading to effects such as apoptosis in cancer cells and inhibition of pathogen growth .

Biological Activity Overview

Research has highlighted several significant biological activities associated with this compound:

  • Anticancer Activity :
    • In vitro studies have shown that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance, it demonstrated IC50 values in the low micromolar range against MCF-7 and MDA-MB-231 breast cancer cells, outperforming traditional chemotherapeutics like 5-Fluorouracil .
  • Antifungal Properties :
    • The compound is being explored for its antifungal activity, particularly against strains resistant to conventional treatments. Its structural features may enhance its binding affinity to fungal enzymes, thus inhibiting their growth effectively.
  • Mechanistic Studies :
    • Studies have indicated that the compound may induce apoptosis through caspase activation pathways. For example, increased levels of caspase 9 were observed in treated MCF-7 cells, suggesting a mechanism involving programmed cell death .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesUnique Aspects
4-(4-Chloropyrimidin-2-yl)morpholineContains chlorine instead of dichlorinated fluorineLess potent against certain pathogens
5-Fluoro-2-(3-hydroxyanilino)pyrimidin-4-ylamineHas an amino group instead of morpholineExhibits different biological activity
6-Fluoro-5-methylpyrimidin-4-amineMethyl group at position 5Different solubility properties

The combination of dichloro and fluoro substitutions in this compound enhances its efficacy compared to these similar compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity and safety profile of this compound:

  • Toxicity Assessment :
    • A subacute toxicity study on healthy mice indicated a favorable safety profile when administered orally at doses up to 40 mg/kg for three days. No significant adverse effects were noted, supporting its potential for therapeutic use .
  • In Vivo Efficacy :
    • In animal models infected with influenza A virus, this compound demonstrated a significant reduction in viral load and improved survival rates, indicating its potential as a therapeutic agent against viral infections .
  • Structure–Activity Relationship (SAR) :
    • Ongoing research focuses on optimizing the structure of this compound to enhance its biological activity while minimizing side effects. Variations in substituents on the pyrimidine ring are being explored to identify more potent analogs .

Properties

Molecular Formula

C8H8Cl2FN3O

Molecular Weight

252.07 g/mol

IUPAC Name

4-(4,6-dichloro-5-fluoropyrimidin-2-yl)morpholine

InChI

InChI=1S/C8H8Cl2FN3O/c9-6-5(11)7(10)13-8(12-6)14-1-3-15-4-2-14/h1-4H2

InChI Key

ALVUPDSMBZYQSZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=C(C(=N2)Cl)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.